

Troparil Fundamentals: Chemistry & Pharmacology

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Compound Focus: Troparil

CAS No.: 50372-80-0

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Troparil is a phenyltropane-based synthetic stimulant, first synthesized in the 1970s as a cocaine analog with a modified chemical structure [1].

Chemical Profile of Troparil

Property	Description
IUPAC Name	Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Synonyms	β -CPT, WIN 35,065-2 [1]
Molecular Formula	C ₁₆ H ₂₁ NO ₂ [1]
Molar Mass	259.349 g·mol ⁻¹ [1]
CAS Number	74163-84-1 [1] [2]
Legal Status	Considered a controlled substance analog of cocaine in some jurisdictions [1]

Key Pharmacological Characteristics

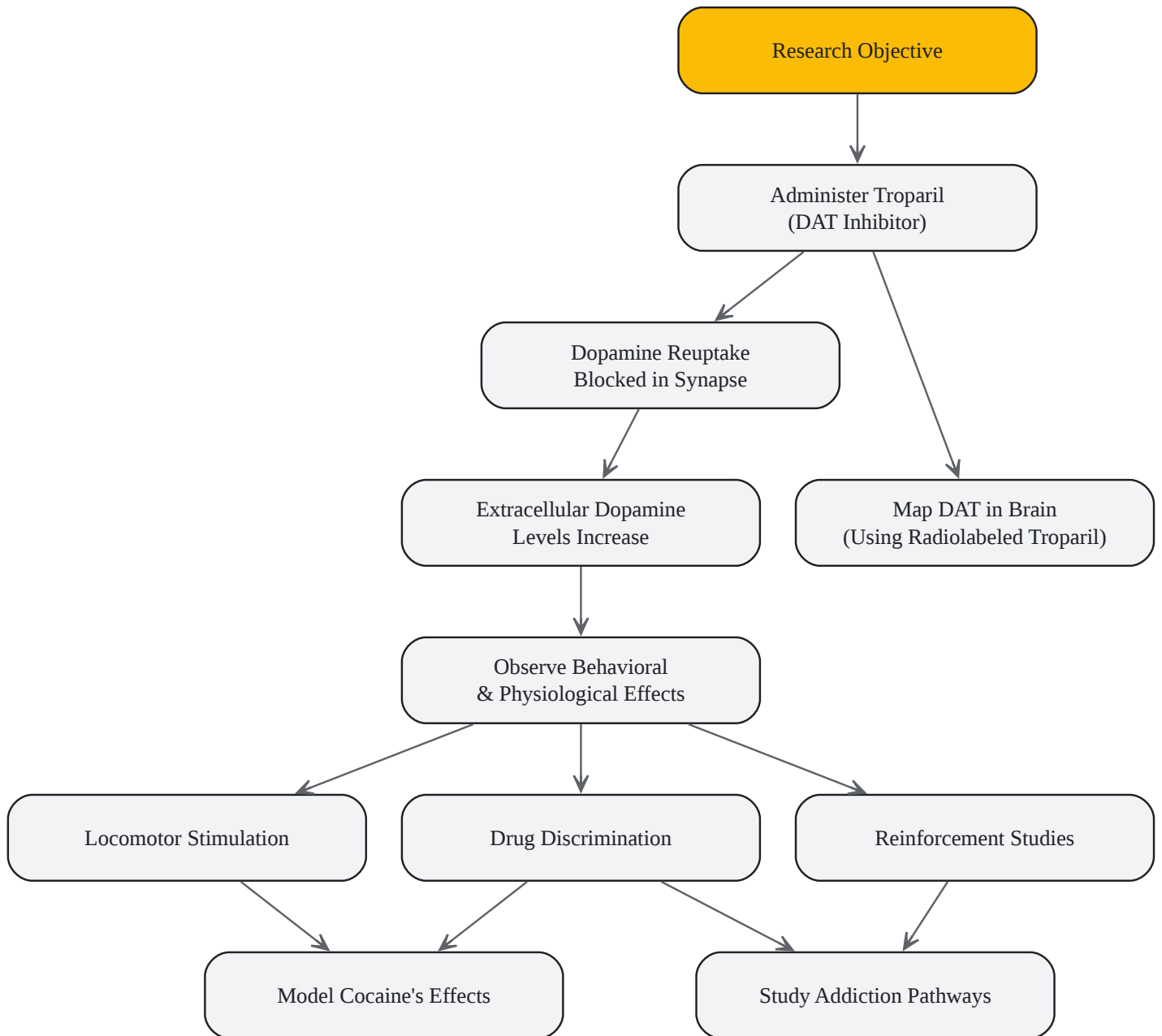
Feature	Comparison to Cocaine & Key Effects
Primary Mechanism	Potent dopamine reuptake inhibitor (DRI); also inhibits norepinephrine reuptake [1] [3].
Potency	Several times more potent than cocaine as a dopamine reuptake inhibitor [1].
Selectivity	Higher potency for dopamine and norepinephrine transporters; less potent serotonin reuptake inhibitor [1] [3].
Duration of Action	Lasts several times longer than cocaine due to non-hydrolyzable carbon-carbon bond [1].
Local Anesthetic Effect	Lacks the ester linkage, thus has no local anesthetic action; considered a pure stimulant [1].
Cardiotoxicity	Slightly less cardiotoxic than cocaine [1].
Abuse Liability	Phenyltropanes are suggested to have less abuse potential compared to cocaine [1].

Primary Research Applications & Experimental Data

Troparil is a valuable tool in neuropharmacology, primarily for studying the dopamine system.

Mapping Dopamine Transporters Radiolabeled **Troparil** is used to map the distribution and density of dopamine transporters (DAT) in the brain in both human and animal studies [1]. It helps understand DAT's role in conditions like Parkinson's disease and substance use disorders [4].

Animal Models of Stimulant Effects **Troparil** produces cocaine-like discriminative stimulus effects in animals and is used to study locomotor stimulation and drug reinforcement [1]. It serves as a cocaine substitute to avoid stringent licensing requirements [1].



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*Experimental workflow for **Troparil** in animal research*

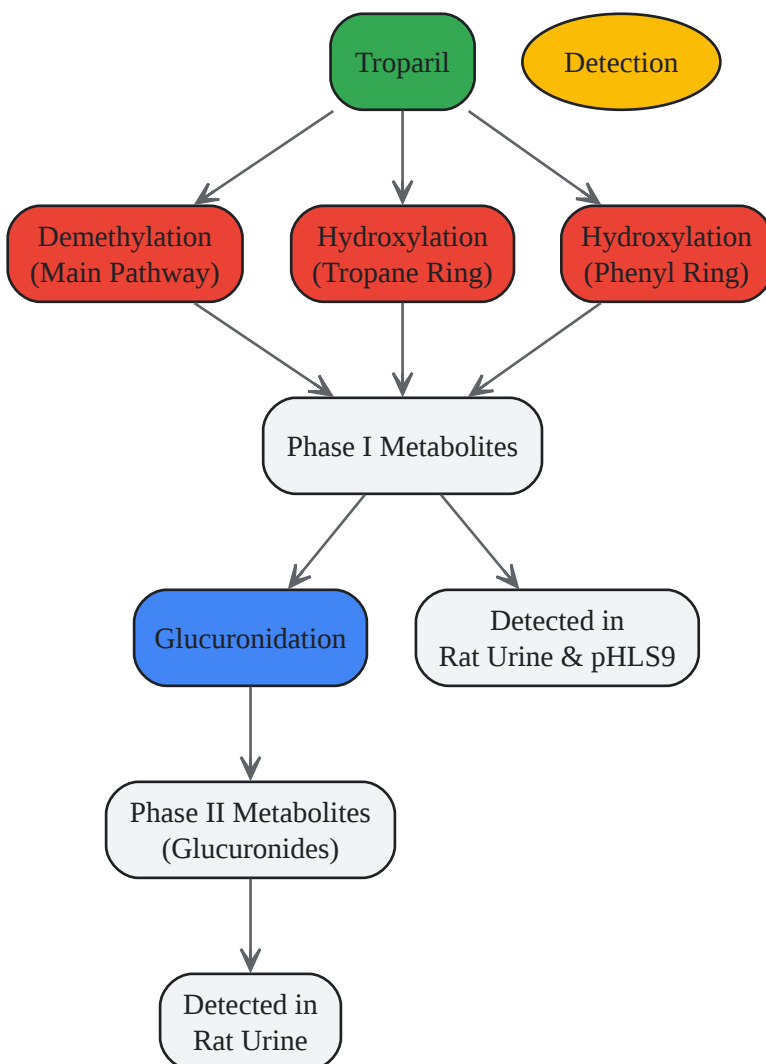
Metabolism and Detection in Toxicology

Recent research focuses on **Troparil**'s metabolic fate to enable detection in clinical and forensic settings [3] [5].

Phase I Metabolism Troparil undergoes **demethylation** as the primary metabolic step [3] [5]. Other Phase I reactions include hydroxylation of the tropane ring and the phenyl ring [3] [5].

Phase II Metabolism Phase II metabolism involves **glucuronidation** of the hydroxylated metabolites [3] [5]. These glucuronidated metabolites were detected in rat urine but not in human liver S9 fraction incubations, suggesting possible species differences [3] [5].

Analytical Identification Advanced techniques like **LC-ESI-QTOF-MS/MS**, **GC-EI-MS**, and **NMR spectroscopy** are used to separate, identify, and structurally characterize **Troparil** and its metabolites [6].



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Troparil metabolic pathways and detection

Potential Therapeutic Applications & Research Gaps

Research into **Troparil**'s therapeutic potential is preliminary but shows interesting directions.

Potential Area	Rationale & Current Findings
Cocaine Use Disorder (CUD)	As an "atypical" DAT inhibitor that may stabilize DAT in a different conformation than cocaine, potentially offering treatment with lower abuse liability [4].
Neurological Disorders	Preclinical studies suggest potential for improving attention, working memory, and motor function, indicating relevance for ADHD, depression, and Parkinson's disease [7].
Cognitive Enhancement	Animal models show Troparil can improve cognitive performance in attention and working memory tasks [7].

Significant Research Gaps

- **Human Data:** Virtually no data from controlled human trials on safety or efficacy [7].
- **Long-Term Effects:** Chronic administration effects, potential for tolerance, and dependence are unknown [7].
- **Neuroprotective Claims:** Suggestions of neuroprotective properties are from cellular and animal models and require validation [7].

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